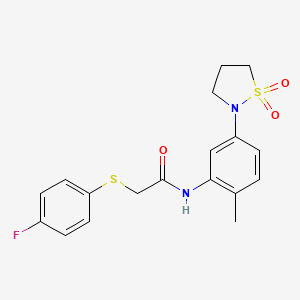
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” is a chemical compound with the molecular formula C18H19FN2O3S2 . It contains several functional groups, including an isothiazolidine ring, a thioether group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the isothiazolidine ring, which could introduce some rigidity into the structure. The thioether group could potentially participate in various interactions, such as hydrogen bonding or dipole-dipole interactions. The acetamide group could also participate in similar interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the isothiazolidine ring, thioether group, and acetamide group could influence its solubility, reactivity, and stability .
Aplicaciones Científicas De Investigación
Antibacterial Agents
Oxazolidinones, a class of compounds structurally related to the given chemical, are known for their unique mechanism of inhibiting bacterial protein synthesis. Studies demonstrate their potent in vitro antibacterial activities against a wide range of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds, including novel oxazolidinone analogs, have shown efficacy against strains resistant to common antibiotics, highlighting their potential as novel antibacterial agents (Zurenko et al., 1996).
Anticancer Agents
Research into thiazole and thiazolidinone derivatives, structurally similar to the compound , has shown promise in the development of anticancer agents. For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and investigated for their antitumor activities against human lung adenocarcinoma cells, demonstrating significant selective cytotoxicity and highlighting their potential in cancer therapy (Evren et al., 2019).
Anti-inflammatory Agents
Compounds with thiazolidinone cores have been evaluated for their anti-inflammatory properties. For example, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models, providing a foundation for further development of anti-inflammatory medications (Nikalje et al., 2015).
Novel Antibiotic Development
The structural complexity and diversity of oxazolidinone derivatives enable the design of novel antibiotics with enhanced efficacy and reduced resistance development. Research into polymorphism, such as that of linezolid, an oxazolidinone antibiotic, provides insights into the solid-state properties of these compounds, which are crucial for their formulation and stability, thereby aiding in the development of more effective antibiotic therapies (Maccaroni et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S2/c1-13-3-6-15(21-9-2-10-26(21,23)24)11-17(13)20-18(22)12-25-16-7-4-14(19)5-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFRKEWAMZTXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

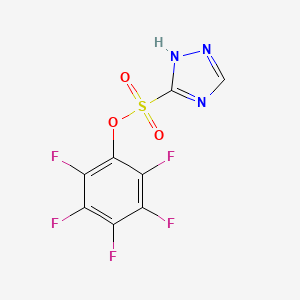
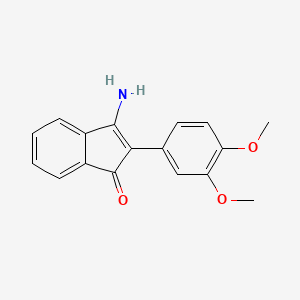

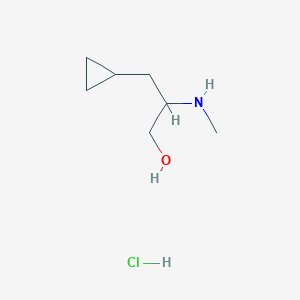
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)



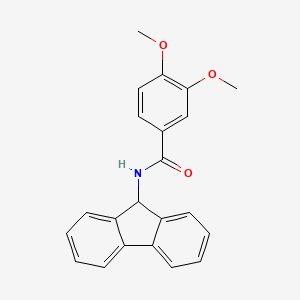
![benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2664250.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2664257.png)